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Compound of Interest

Compound Name: (Methyleneamino)acetonitrile

Cat. No.: B091335

An In-Depth Technical Guide to (Methyleneamino)acetonitrile: Structure, Synthesis, and
Scientific Applications

Executive Summary

(Methyleneamino)acetonitrile, a bifunctional organic molecule, serves as a pivotal
intermediate in synthetic chemistry. Characterized by the presence of both a nitrile and an
imine functional group, it exhibits a unique reactivity profile that makes it a valuable building
block for the synthesis of more complex nitrogen-containing compounds. This guide provides a
comprehensive technical overview of its chemical identity, physicochemical properties,
established synthetic protocols, spectroscopic signature, and applications, with a particular
focus on its relevance to researchers and professionals in drug development and chemical
synthesis. All protocols and data are presented with an emphasis on scientific integrity and
reproducibility.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research.
(Methyleneamino)acetonitrile is known by several names, which can be a source of
confusion. The standardized IUPAC name is 2-(methylideneamino)acetonitrile[1].

Key Identifiers and Structural Information

For precise documentation and database retrieval, the following identifiers are critical.
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Identifier Value Source
2-

IUPAC Name ] ] o PubChem[1]
(methylideneamino)acetonitrile

CAS Number 109-82-0 Spectrum Chemical[1]

Molecular Formula CsHaNz2 PubChem[1]

Molecular Weight 68.08 g/mol TCI America

SMILES C=NCC#N PubChem[1]
GFZMFCVDDFHSJK- _

InChiKey ChemicalBook[2]

UHFFFAOYSA-N

Common Synonyms

In literature and commercial catalogs, this compound may be listed under various synonyms.
Awareness of these alternatives is essential for exhaustive literature searches.

e N-Methyleneglycinonitrile
o Methyleneglycinonitrile

o Methyleniminoacetonitrile
e a-Hydroformamine Cyanide

e MAAN

Chemical Structure

(Methyleneamino)acetonitrile is an achiral molecule featuring a planar imine connected to a
cyanomethyl group. The linear nitrile moiety and the sp? hybridized imine carbon are key
structural features that dictate its reactivity.

Caption: 2D structure of 2-(methylideneamino)acetonitrile.

Physicochemical Properties
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Understanding the physical properties of a reagent is critical for experimental design, including
solvent selection, reaction temperature, and purification methods.

Property Value Source(s)

White to almost white powder ) o
Appearance ] ] TCI America, CymitQuimica
or crystalline solid

Melting Point 128.0t0 131.0 °C TCI America

Soluble in polar organic )
N Spectrum Chemical,
Solubility solvents and hot methanol, o
] ] CymitQuimica
slightly soluble in benzene

Purity (Typical) >98.0% TCI America

Synthesis and Mechanistic Insights

The synthesis of (methyleneamino)acetonitrile is well-established and is conceptually related
to the Strecker synthesis of amino acids. The most common and reliable method involves the
reaction of formaldehyde with a source of ammonia and cyanide.

Synthetic Rationale

The causality of this synthesis lies in the sequential formation of an imine followed by
nucleophilic addition of cyanide. Formaldehyde and an ammonium salt (e.g., NH4Cl) are
believed to first form an aminomethanol intermediate, which dehydrates to form methylenimine
(methanimine). This highly reactive imine is then trapped in situ by the cyanide anion (from
NaCN or KCN) to yield the final product. The addition of a weak acid, like acetic acid, is often
used to buffer the reaction and facilitate the dehydration step while avoiding significant HCN
gas evolution.

Detailed Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses.
This self-validating system provides a reliable method for obtaining high-purity material.

Materials:
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» Formaldehyde (technical solution, e.g., 37 wt. %)
e Ammonium chloride (NH4Cl)

e Sodium cyanide (NaCN)

» Glacial acetic acid

o Water (deionized)

« Ice or solid carbon dioxide

Procedure:

 In a suitably sized reaction vessel equipped with a mechanical stirrer and a thermometer,
combine 1.5 L (18.9 moles) of technical formaldehyde and 540 g (10 moles) of ammonium
chloride.

o Cool the mixture to 0°C using an external ice bath or by adding crushed ice/solid CO:z
directly. Maintain this temperature throughout the subsequent addition steps.

o Prepare a solution of 490 g (9.8 moles) of sodium cyanide in 850 mL of water.

e Begin vigorous stirring of the formaldehyde/ammonium chloride mixture. Slowly add the
sodium cyanide solution via a dropping funnel over a period of at least six hours, ensuring
the reaction temperature does not exceed 0°C.

o Concurrently, and from a separate dropping funnel, add 600 g (10 moles) of glacial acetic
acid at a rate that completes the addition at the same time as the cyanide solution.

e The product, (methyleneamino)acetonitrile, will begin to precipitate as a white solid during
the addition.

 After the additions are complete, continue stirring the mixture at 0°C for an additional 1.5
hours.

« Filter the resulting precipitate using suction filtration.
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o Transfer the filter cake to a beaker and triturate (stir vigorously) with 1.5 L of cold water to
wash away inorganic salts.

« Filter the product again, wash with an additional 500 mL of cold water, and dry thoroughly.
The expected yield is 410-475 g (61-71%).

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of (Methyleneamino)acetonitrile.
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Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data provides the characteristic
spectroscopic fingerprint for (methyleneamino)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-ds).

Chemical Shift ()

Nucleus . Assignment Source

in DMSO-de
H ~3.81 ppm Imine CH:z ChemicalBook[2]
H ~3.54 ppm Acetonitrile CH2 ChemicalBook[2]
13C Data available Imine CH:z SpectraBase[3]
13C Data available Acetonitrile CH2 SpectraBase[3]
13C Data available Nitrile CN SpectraBase[3]

Note: Specific 23C NMR chemical shift values were not available in the cited literature, but
spectral data has been collected and is available in databases such as SpectraBase.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is typically acquired from a KBr wafer sample.[1]

Expected Characteristic Absorptions:

o C=N Stretch: A sharp, intense absorption is expected in the range of 2240-2260 cm~*. This is
a highly diagnostic peak for the nitrile functional group.

o C=N Stretch: A medium to strong absorption is expected around 1640-1690 cm~1 for the
imine double bond.
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e C-H Stretch: Absorptions corresponding to sp? (from =CHz) and sp? (from -CH2-) C-H bonds
are expected just above and below 3000 cm™1, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
the compound.

e Molecular lon (M*): Under electron ionization (EI), the molecular ion peak is expected at an
m/z of 68, corresponding to the molecular weight of CsHaNa2.

o Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z 27)
from the molecular ion, leading to a fragment at m/z 41.

Reactivity and Applications in Drug Development

The synthetic utility of (methyleneamino)acetonitrile stems from the orthogonal reactivity of
its two functional groups.

 Nitrile Group: The nitrile can undergo hydrolysis to form carboxylic acids or amides,
reduction to form primary amines, or act as a nucleophile in certain reactions. Its strong
electron-withdrawing nature also acidifies the adjacent methylene protons.

e Imine Group: The imine is susceptible to hydrolysis back to an amine and formaldehyde,
especially under acidic conditions. It can also be reduced to a secondary amine or act as an
electrophile, reacting with various nucleophiles at the carbon atom.

This dual functionality makes it a valuable precursor for synthesizing heterocyclic compounds,
unnatural amino acids, and other complex nitrogen-containing scaffolds that are of significant
interest in pharmaceutical and agrochemical research.[3]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable.
(Methyleneamino)acetonitrile is a hazardous substance and must be handled with
appropriate precautions.
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Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized
System (GHS).

Hazard Class GHS Statement Source(s)
Acute Toxicity (Oral) H302: Harmful if swallowed PubChem[1], TCI America
o H312: Harmful in contact with )

Acute Toxicity (Dermal) i PubChem[1], TCI America
skin

Acute Toxicity (Inhalation) H332: Harmful if inhaled PubChem[1], TCI America

Skin Irritation H315: Causes skin irritation PubChem[1]

o H319: Causes serious eye

Eye Irritation o PubChem[1]

irritation
) o H335: May cause respiratory
Respiratory Irritation PubChem[1]

irritation

Recommended Handling and Personal Protective
Equipment (PPE)

o Engineering Controls: Use only in a well-ventilated area, preferably within a certified
chemical fume hood.

o Personal Protective Equipment:
o Gloves: Wear chemically resistant gloves (e.qg., nitrile).
o Eye Protection: Wear chemical safety goggles or a face shield.
o Clothing: Wear a lab coat and closed-toe shoes.

» Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after
handling. Avoid breathing dust.
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Storage and Disposal

o Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed
and store locked up. It is incompatible with strong oxidizing agents, strong acids, and strong
bases.

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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